molecular formula C23H18ClNO5 B4043120 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

Cat. No.: B4043120
M. Wt: 423.8 g/mol
InChI Key: NXHGFTUWBWXONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C23H18ClNO5 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0873504 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

  • A study on a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized via reaction with 4-chlorophenacyl bromide and 3-nitrobenzoic acid, was confirmed by IR and single-crystal X-ray diffraction studies. This compound's vibrational wavenumbers, hyperpolarizability, infrared intensities, HOMO and LUMO analysis, and molecular electrostatic potential were also examined, providing insights into its charge transfer and molecular stability mechanisms (Kumar et al., 2014).

Antitumor Evaluation

  • Novel derivatives of 6-amino-2-phenylbenzothiazole, which share structural similarities with the compound , have shown cytostatic activities against various human cancer cell lines. This suggests potential antitumor applications for similar compounds (Racané et al., 2006).

Chemical Reactions and Synthesis

  • Research on the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide, which is structurally related to the compound of interest, provides insights into its potential reactivity and the mechanisms of certain chemical reactions (Otsuji et al., 1971).

Molecular Analysis and Computational Studies

  • Another similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, was analyzed using various computational methods, revealing its geometrical parameters, vibrational wavenumbers, and molecular stability. Such analyses are crucial for understanding the physical and chemical properties of related compounds (Kumar et al., 2014).

Oxidation Products and Electrochemical Studies

  • A study on N,N'-substituted p-phenylenediamines, which are analogous to the compound , focused on their electrochemical and spectroscopic properties during oxidation. This research highlights the potential for studying similar oxidation behaviors in 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate (Rapta et al., 2009).

Fluorescence Sensing and Luminescence

  • Related compounds, like dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, have been shown to be sensitive to benzaldehyde-based derivatives, suggesting potential applications in fluorescence sensing for the compound of interest (Shi et al., 2015).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5/c1-14-8-9-17(12-15(14)2)21(26)22(16-6-4-3-5-7-16)30-23(27)19-13-18(25(28)29)10-11-20(19)24/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHGFTUWBWXONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.